molecular formula C8H8BrFO3S B1375063 4-Bromo-3-fluorobenzyl methanesulfonate CAS No. 1240286-88-7

4-Bromo-3-fluorobenzyl methanesulfonate

Cat. No.: B1375063
CAS No.: 1240286-88-7
M. Wt: 283.12 g/mol
InChI Key: UPAZZSQNGYEFFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-fluorobenzyl methanesulfonate is an organic compound with the chemical formula C8H8BrFO3S. It is a derivative of benzyl methanesulfonate, where the benzyl group is substituted with bromine and fluorine atoms at the 4 and 3 positions, respectively. This compound is used in various chemical reactions and has applications in scientific research and industry.

Scientific Research Applications

4-Bromo-3-fluorobenzyl methanesulfonate is used in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the modification of biomolecules for studying biological processes.

    Medicine: It is explored for its potential in drug development and as a building block for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

4-Bromo-3-fluorobenzyl methanesulfonate may cause skin and eye irritation, and may be harmful if inhaled . It is recommended to wear protective clothing and avoid breathing the dust, fume, gas, mist, vapors, or spray .

Biochemical Analysis

Cellular Effects

The effects of 4-Bromo-3-fluorobenzyl methanesulfonate on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can affect the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby impacting cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. For instance, the compound can inhibit certain kinases, thereby affecting phosphorylation events and downstream signaling pathways. Additionally, it can influence gene expression by binding to DNA or RNA, altering transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its activity. Long-term exposure to the compound can result in sustained alterations in cellular processes, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and overall physiology. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, emphasizing the need for careful dosage optimization in research studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-fluorobenzyl methanesulfonate typically involves the reaction of 4-Bromo-3-fluorobenzyl alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

4-Bromo-3-fluorobenzyl alcohol+Methanesulfonyl chloride4-Bromo-3-fluorobenzyl methanesulfonate+Hydrochloric acid\text{4-Bromo-3-fluorobenzyl alcohol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{Hydrochloric acid} 4-Bromo-3-fluorobenzyl alcohol+Methanesulfonyl chloride→4-Bromo-3-fluorobenzyl methanesulfonate+Hydrochloric acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluorobenzyl methanesulfonate undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, and sodium methoxide are commonly used under mild conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions is used for oxidation reactions.

Major Products Formed

    Nucleophilic substitution: Products include azides, thiols, and ethers.

    Reduction: The major product is 4-Fluorobenzyl methanesulfonate.

    Oxidation: The major product is 4-Bromo-3-fluorobenzoic acid.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-fluorobenzyl chloride
  • 4-Bromo-3-fluorobenzyl bromide
  • 4-Bromo-3-fluorobenzyl alcohol

Uniqueness

4-Bromo-3-fluorobenzyl methanesulfonate is unique due to the presence of both bromine and fluorine substituents on the benzyl ring, which can influence its reactivity and selectivity in chemical reactions. The methanesulfonate group also provides a good leaving group, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(4-bromo-3-fluorophenyl)methyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO3S/c1-14(11,12)13-5-6-2-3-7(9)8(10)4-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPAZZSQNGYEFFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A cooled (0° C.) solution of (4-bromo-3-fluorophenyl)methanol (Intermediate 9; 299 mg; 1.46 mmol) and methanesulfonyl chloride (147 μL; 1.90 mmol) in DCM (3 mL) was treated slowly with a solution of triethylamine (305 μL; 2.19 mmol) in DCM (1.5 mL). The reaction mixture was allowed to warm to RT and stirred for 45 minutes before being quenched by addition of water. The organic phase was washed with HCl (0.1N in water) and brine, dried over MgSO4, filtered and concentrated to dryness affording a residue, which was purified by flash column chromatography, eluting with cyclohexane containing increasing amounts of EtOAc to give the title compound as a colourless liquid.
Quantity
299 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
147 μL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
305 μL
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-3-fluorobenzyl methanesulfonate
Reactant of Route 2
Reactant of Route 2
4-Bromo-3-fluorobenzyl methanesulfonate
Reactant of Route 3
Reactant of Route 3
4-Bromo-3-fluorobenzyl methanesulfonate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-Bromo-3-fluorobenzyl methanesulfonate
Reactant of Route 5
Reactant of Route 5
4-Bromo-3-fluorobenzyl methanesulfonate
Reactant of Route 6
4-Bromo-3-fluorobenzyl methanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.